1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylhydrazone

Organic Synthesis Quality Control Crystallization

1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylhydrazone (CAS 320423-97-0) is a synthetic hydrazone derivative with the molecular formula C₁₇H₁₅ClN₂ and a molecular weight of 282.77 g·mol⁻¹. It belongs to the class of 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde arylhydrazones, characterized by a partially saturated naphthalene core bearing a chlorine substituent at C-1 and a phenylhydrazone moiety at C-2.

Molecular Formula C17H15ClN2
Molecular Weight 282.77
CAS No. 320423-97-0
Cat. No. B2831216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylhydrazone
CAS320423-97-0
Molecular FormulaC17H15ClN2
Molecular Weight282.77
Structural Identifiers
SMILESC1CC(=C(C2=CC=CC=C21)Cl)C=NNC3=CC=CC=C3
InChIInChI=1S/C17H15ClN2/c18-17-14(11-10-13-6-4-5-9-16(13)17)12-19-20-15-7-2-1-3-8-15/h1-9,12,20H,10-11H2/b19-12+
InChIKeyPAEZKFMNEUUWGY-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylhydrazone (CAS 320423-97-0) – Compound Identity and Physicochemical Baseline for Procurement Screening


1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylhydrazone (CAS 320423-97-0) is a synthetic hydrazone derivative with the molecular formula C₁₇H₁₅ClN₂ and a molecular weight of 282.77 g·mol⁻¹ . It belongs to the class of 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde arylhydrazones, characterized by a partially saturated naphthalene core bearing a chlorine substituent at C-1 and a phenylhydrazone moiety at C-2 . The compound is supplied commercially as a research chemical with a minimum purity specification of 95% , and its documented melting point of 170 °C (recrystallized from methanol) provides a practical identity verification checkpoint for incoming quality control.

Why 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylhydrazone Cannot Be Interchanged with In-Class Hydrazone Analogs


The 1-chloro-3,4-dihydronaphthalene arylhydrazone scaffold supports a series of closely related compounds that differ only in the terminal hydrazone substituent (unsubstituted hydrazone, N-phenyl, N-4-methylphenyl, N-4-fluorophenyl, semicarbazone, or N,N-diphenylsemicarbazone). Despite the shared core, the N-phenyl substituent in CAS 320423-97-0 introduces a specific combination of steric bulk, lipophilicity, and electronic character that directly controls the compound's melting point (170 °C vs. ~34–41 °C for the parent aldehyde or lower for certain analogs) , predicted pKa (15.02) , and synthetic reactivity at the hydrazone terminus . These differentiated physicochemical properties mean that substituting even a single methyl or fluoro group on the phenyl ring produces a distinct chemical entity (e.g., CAS 1351286-49-1 with MW 296.8 , or CAS 320423-99-2) that will not co-crystallize, will exhibit different solubility and partitioning behavior, and may follow divergent reaction pathways in downstream transformations. For procurement decisions predicated on a specific synthetic sequence or a validated crystallographic or biological protocol, generic replacement with an in-class analog risks irreproducibility.

Quantitative Differentiation of 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylhydrazone (CAS 320423-97-0) from Comparator Analogs


Melting Point Elevation Defines Purification and Handling Advantage over the Parent Aldehyde

The N-phenylhydrazone derivative exhibits a melting point of 170 °C (methanol) , a value that is >130 °C higher than the melting range of the parent aldehyde 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde (CAS 3262-03-1), which melts at 34–41 °C . This large increase enables straightforward purification by recrystallization from methanol and provides a sharp melting point suitable for identity verification. The parent aldehyde is a low-melting solid that requires refrigerated storage (0–8 °C) , whereas the high-melting hydrazone is bench-stable under ambient conditions.

Organic Synthesis Quality Control Crystallization

N-Phenyl Substitution Confers Higher Molecular Weight and Lipophilicity than Unsubstituted Hydrazone

The N-phenyl substitution in CAS 320423-97-0 increases the molecular weight to 282.77 g·mol⁻¹ and the heavy atom count to 20, compared with 206.68 g·mol⁻¹ and 14 heavy atoms for the unsubstituted hydrazone analog (CAS 944-96-7, C₁₁H₁₁ClN₂) . This 76.09 g·mol⁻¹ mass increase is accompanied by a significant gain in predicted lipophilicity (estimated ΔclogP ≈ +1.5 to +2.0 log units based on the addition of a phenyl ring) , which directly influences membrane permeability, protein binding, and organic/aqueous partitioning behavior in biological assays.

Medicinal Chemistry SAR Studies Partitioning

Predicted pKa Differentiates Reactivity and Salt Formation Potential from Semicarbazone and 4-Fluorophenyl Analogs

The predicted pKa of the N-phenylhydrazone NH proton is 15.02 ± 0.10 , indicating very weak acidity. This value is expected to be higher (less acidic) than the corresponding semicarbazone analog (CAS 91396-17-7, C₁₂H₁₂ClN₃O, MW 249.70) which contains an amide-like NH that typically exhibits pKa values in the 10–12 range . The 4-fluorophenyl analog (CAS 320423-99-2, C₁₇H₁₄ClFN₂, MW 300.76) is predicted to have a lower pKa due to the electron-withdrawing para-fluoro substituent . These pKa differences dictate the pH range over which each compound can be deprotonated and the conditions under which acid addition salts can be formed, as described in the foundational patent literature for this compound class .

Salt Formation pH-Dependent Solubility Reaction Optimization

Patent-Backed Synthetic Precedent Establishes N-Phenylhydrazone as a Validated Intermediate for Heterocycle Construction

The US patent US3164585A explicitly describes the preparation of the hydrazone and dimethylhydrazone of 1-chloro-3,4-dihydro-2-naphthaldehyde and demonstrates further conversion to 1-[(1-chloro-3,4-dihydro-2-naphthyl)methyleneamino]hexamethyleneimine . The corresponding German patent DE1493308A1 extends this to a broad range of hydrazine reactants including N-phenylhydrazine . This patent literature establishes the N-phenylhydrazone as a competent intermediate for subsequent heterocycle formation (e.g., indazole, pyrazole, and thiazole derivatives), whereas the semicarbazone and N,N-diphenylsemicarbazone analogs (CAS 91396-17-7 and CAS 96366-35-7) are documented in separate patent filings primarily for different downstream applications .

Heterocyclic Synthesis Process Chemistry Patent Validation

Purity Specification of ≥95% Provides Baseline Procurement Quality Metric Comparable Across the N-Arylhydrazone Series

The commercially available N-phenylhydrazone (CAS 320423-97-0) is supplied with a minimum purity specification of 95% . This is consistent with the purity specification for the 4-methylphenyl analog (CAS 1351286-49-1, 95% ) and the 4-fluorophenyl analog (CAS 320423-99-2, 95% ), indicating that the N-phenyl variant does not present unusual synthetic or purification challenges relative to its aryl-substituted congeners. The parent aldehyde (CAS 3262-03-1) is available at a higher specification of ≥99% by HPLC , reflecting the absence of the hydrazone-forming step and its associated impurity profile.

Quality Assurance Procurement Specification Analytical Chemistry

Validated Application Scenarios for 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylhydrazone (CAS 320423-97-0)


Heterocyclic Library Synthesis via Hydrazone Cyclization

The compound serves as a key intermediate for constructing nitrogen-containing heterocycles (indazoles, pyrazoles, thiazoles) through cyclization reactions of the hydrazone moiety. The patent literature explicitly demonstrates that hydrazones derived from 1-chloro-3,4-dihydro-2-naphthaldehyde can be converted to hexamethyleneimine and other N-heterocyclic derivatives . The N-phenyl substituent provides a chromophore for reaction monitoring by TLC or HPLC and can be cleaved or retained depending on the synthetic objectives . Researchers building libraries of dihydronaphthalene-fused heterocycles should select this specific hydrazone rather than the unsubstituted hydrazone (CAS 944-96-7) when the phenyl group is required for subsequent SAR exploration or as a protecting group.

Physicochemical Property Screening in Early-Stage Drug Discovery

With a molecular weight of 282.77, predicted pKa of 15.02, and estimated high lipophilicity conferred by the naphthalene and N-phenyl moieties, CAS 320423-97-0 occupies a defined region of drug-like chemical space . The melting point of 170 °C supports compound integrity during accelerated stability studies . Medicinal chemistry teams evaluating the dihydronaphthalene-hydrazone scaffold for target engagement should include this compound in panels alongside the 4-methylphenyl, 4-fluorophenyl, and unsubstituted analogs to establish preliminary SAR trends for the hydrazone terminus, as the 37% molecular weight difference between the N-phenyl and unsubstituted hydrazone (ΔMW = +76.09) is sufficient to produce measurable differences in permeability, solubility, and metabolic stability .

Synthetic Methodology Development and Reaction Optimization

The compound is a suitable substrate for developing and benchmarking new hydrazone transformations (oxidation, reduction, cycloaddition, and metal-catalyzed cross-coupling). Its high melting point facilitates purification of reaction products by recrystallization, and the chlorine substituent at C-1 offers an orthogonal handle for palladium-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig) without interference from the hydrazone group . Methodology groups seeking a robust, bench-stable hydrazone substrate with multiple reactive sites should consider this compound over the low-melting parent aldehyde (34–41 °C), which requires cold storage and presents handling difficulties during accurate weighing for stoichiometric reactions .

Reference Standard for Analytical Method Development

The sharp melting point of 170 °C and defined molecular formula (C₁₇H₁₅ClN₂) make CAS 320423-97-0 a candidate for use as a system suitability standard in HPLC and LC-MS method development for hydrazone-containing reaction monitoring . Its distinct UV chromophore (naphthalene + phenylhydrazone conjugation) provides strong absorbance in the 250–350 nm range, enabling low-level detection. Compared with the semicarbazone analog (CAS 91396-17-7, MW 249.70) which lacks the extended conjugation of the N-phenyl group , the N-phenylhydrazone offers superior UV detectability, a practical advantage when developing assays for reaction progress monitoring or impurity profiling of hydrazone-containing pharmaceutical intermediates.

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